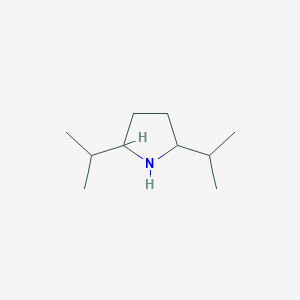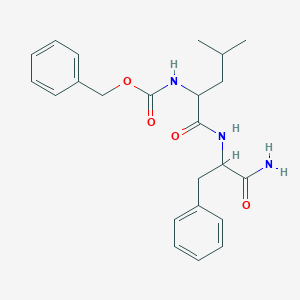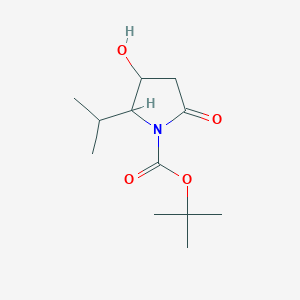![molecular formula C6H11ClF3NO B12106809 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)
3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride: is a chemical compound with the following properties:
CAS Number: 1803583-43-8
Molecular Formula: CHClFNO
Molecular Weight: 205.61 g/mol
MDL Number: MFCD28118841
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-[(Trifluormethoxy)methyl]pyrrolidin-Hydrochlorid beinhaltet spezifische chemische Reaktionen. Detaillierte Synthesewege und Reaktionsbedingungen für diese Verbindung sind jedoch in der Literatur nicht leicht zugänglich. Es ist wahrscheinlich, dass sie durch eine Reihe von Reaktionen mit geeigneten Ausgangsmaterialien synthetisiert werden kann.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung können je nach Hersteller variieren.
Analyse Chemischer Reaktionen
Reaktionstypen: 3-[(Trifluormethoxy)methyl]pyrrolidin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Substitution von funktionellen Gruppen.
Oxidations- und Reduktionsreaktionen: Veränderung des Oxidationszustands spezifischer Atome.
Ringöffnungsreaktionen: Aufbrechen des Pyrrolidinrings.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei Reaktionen mit dieser Verbindung können sein:
Chlorwasserstoff (HCl): Wird zur Hydrochlorierung verwendet.
Fluorierungsmittel: Zur Einführung von Trifluormethoxygruppen.
Basenkatalysatoren: Um Reaktionen zu erleichtern.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
3-[(Trifluormethoxy)methyl]pyrrolidin-Hydrochlorid findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Potenziell als Pharmakophor oder Sonde in der Wirkstoffforschung.
Medizin: Für therapeutische Wirkungen untersucht.
5. Wirkmechanismus
Der genaue Mechanismus, durch den 3-[(Trifluormethoxy)methyl]pyrrolidin-Hydrochlorid seine Wirkungen ausübt, ist noch Gegenstand der Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen, aber weitere Studien sind erforderlich, um diese Mechanismen zu klären.
Wirkmechanismus
The exact mechanism by which 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Obwohl detaillierte Vergleiche rar sind, ist es wichtig, die Einzigartigkeit dieser Verbindung hervorzuheben. Ähnliche Verbindungen, wie z. B. 2-Chlormethyl-3-methyl-4-(2,2,2-trifluorethoxy)pyridin-Hydrochlorid (CAS-Nr. 127337-60-4) , können einige strukturelle Merkmale aufweisen, unterscheiden sich aber in spezifischen Substituenten oder funktionellen Gruppen.
Denken Sie daran, dass zusätzliche Forschung und Beratung mit Experten für ein umfassendes Verständnis der Eigenschaften und Anwendungen von 3-[(Trifluormethoxy)methyl]pyrrolidin-Hydrochlorid erforderlich sind.
Eigenschaften
Molekularformel |
C6H11ClF3NO |
|---|---|
Molekulargewicht |
205.60 g/mol |
IUPAC-Name |
3-(trifluoromethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-1-2-10-3-5;/h5,10H,1-4H2;1H |
InChI-Schlüssel |
WMZZAYCBEWTPDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1COC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)

![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)





